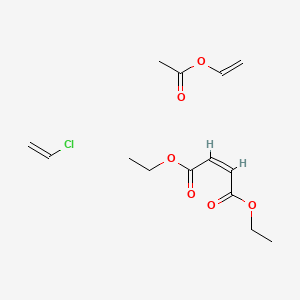
chloroethene;diethyl (Z)-but-2-enedioate;ethenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chloroethene; diethyl (Z)-but-2-enedioate; ethenyl acetate typically involves the polymerization of the individual monomers. The reaction conditions include the use of radical initiators and controlled temperatures to ensure the proper formation of the copolymer. For instance, the polymerization of vinyl chloride and vinyl acetate can be initiated using peroxide initiators at temperatures ranging from 50°C to 70°C .
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes. The monomers are mixed in specific ratios and subjected to polymerization in reactors equipped with temperature and pressure control systems. The resulting copolymer is then purified and processed into the desired form, such as granules or films .
Análisis De Reacciones Químicas
Types of Reactions
Chloroethene; diethyl (Z)-but-2-enedioate; ethenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom in chloroethene is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted alkenes or esters.
Aplicaciones Científicas De Investigación
Chloroethene; diethyl (Z)-but-2-enedioate; ethenyl acetate has several scientific research applications:
Chemistry: Used in the synthesis of copolymers with specific properties for use in coatings, adhesives, and sealants.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for use in medical devices and implants.
Industry: Utilized in the production of flexible and durable materials for packaging and construction.
Mecanismo De Acción
The mechanism by which chloroethene; diethyl (Z)-but-2-enedioate; ethenyl acetate exerts its effects involves the interaction of its functional groups with various molecular targets. For example, the vinyl groups can undergo polymerization to form long chains, while the ester groups can participate in hydrolysis reactions. These interactions are crucial for the compound’s applications in polymer chemistry and materials science.
Comparación Con Compuestos Similares
Similar Compounds
Vinyl Chloride: A monomer used in the production of polyvinyl chloride (PVC).
Vinyl Acetate: A monomer used in the production of polyvinyl acetate (PVA).
Diethyl Maleate: A diester used in the synthesis of various polymers and copolymers.
Uniqueness
Chloroethene; diethyl (Z)-but-2-enedioate; ethenyl acetate is unique due to its combination of three distinct monomers, which imparts specific properties to the resulting copolymer. This combination allows for the creation of materials with tailored properties, such as improved flexibility, durability, and chemical resistance .
Propiedades
Fórmula molecular |
C14H21ClO6 |
|---|---|
Peso molecular |
320.76 g/mol |
Nombre IUPAC |
chloroethene;diethyl (Z)-but-2-enedioate;ethenyl acetate |
InChI |
InChI=1S/C8H12O4.C4H6O2.C2H3Cl/c1-3-11-7(9)5-6-8(10)12-4-2;1-3-6-4(2)5;1-2-3/h5-6H,3-4H2,1-2H3;3H,1H2,2H3;2H,1H2/b6-5-;; |
Clave InChI |
OYYOIZJVZYPNPS-XNOMRPDFSA-N |
SMILES isomérico |
CCOC(=O)/C=C\C(=O)OCC.CC(=O)OC=C.C=CCl |
SMILES canónico |
CCOC(=O)C=CC(=O)OCC.CC(=O)OC=C.C=CCl |
Números CAS relacionados |
65072-38-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide](/img/structure/B14141613.png)
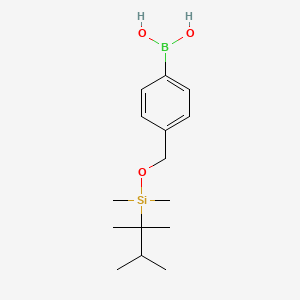
![1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14141619.png)
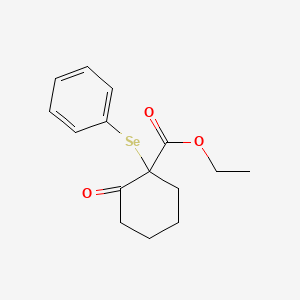
![5-([4-(Hydroxymethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B14141631.png)

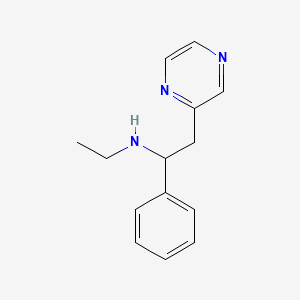
![B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid](/img/structure/B14141650.png)
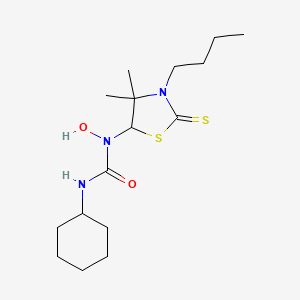
![1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B14141667.png)
![1-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]methanamine](/img/structure/B14141670.png)
![Benzo[b]thiophene-4,7-dione](/img/structure/B14141682.png)
![[(1E,3E)-hepta-1,3-dienyl]boronic Acid](/img/structure/B14141692.png)
![2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B-](/img/structure/B14141697.png)
